molecular formula C12H13ClO3 B8809842 1-(4-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one CAS No. 147030-64-6

1-(4-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

Cat. No.: B8809842
CAS No.: 147030-64-6
M. Wt: 240.68 g/mol
InChI Key: CIKROGMCCUIOIG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

147030-64-6

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

InChI

InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)11(14)5-6-12-15-7-8-16-12/h1-4,12H,5-8H2

InChI Key

CIKROGMCCUIOIG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Bromoethyl)-1,3-dioxolane (40 ml) was added dropwise within 15 minutes under argon and while stirring at a maximum 30° C. to a suspension of Rieke magnesium, prepared from 45.0 g of magnesium chloride, in 1500 ml of absolute tetrahydrofuran. The suspension was stirred at room temperature for 15 minutes, cooled to 0° C. and, after the addition of 43.5 g of copper(I) bromide, stirred at 5° C. for 15 minutes. After cooling to -70° C., 33 ml of 4-chlorobenzoyl chloride was added dropwise within 10 minutes. The reaction mixture was stirred at -70° C. for 15 minutes and at room temperature for 2 hours and subsequently hydrolyzed with 1000 ml of saturated ammonium chloride solution while cooling at a maximum 20° C. After the addition of 500 ml of water the mixture was extracted three times with 1000 ml of ethyl acetate each time. The combined organic extracts were washed with 1000 ml of saturated sodium chloride solution, dried over MgSO4 and freed from solvent. 63.0 g of residue were chromatographed on 2000 g of silica gel with ethyl acetate/hexane (1:1) as the eluent. 36.5 g (59%) of 4'-chloro-3(1,3-dioxolan-2-yl)propiophenone were isolated as a yellow, amorphous solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
43.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

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